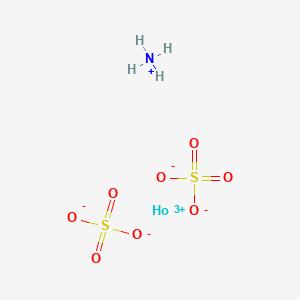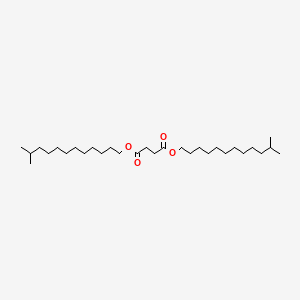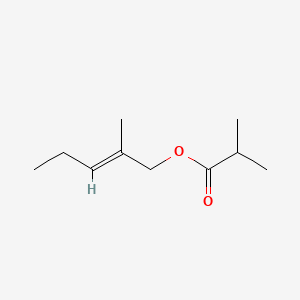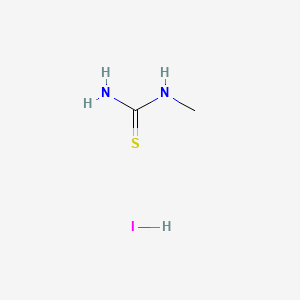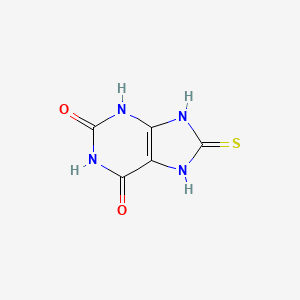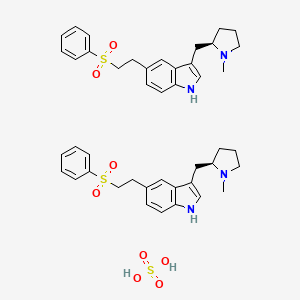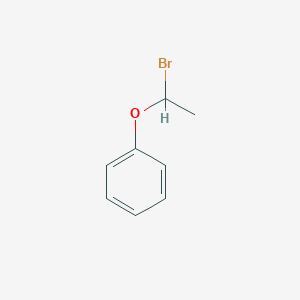
Bromoethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoethoxybenzene, also known as (2-Bromoethoxy)benzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene where a bromoethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoethoxybenzene can be synthesized through the bromination of ethoxybenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the etherification of p-bromophenol with diethyl sulfate. This method provides a high yield of the desired product and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bromoethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form ethoxybenzene.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for nucleophilic substitution reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted bromoethoxybenzenes.
Oxidation Reactions: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction Reactions: Formation of ethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Bromoethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of bromoethoxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-ethoxybenzene
- 2-Bromoethyl phenyl ether
- 2-Phenoxyethyl bromide
Uniqueness
Bromoethoxybenzene is unique due to its specific substitution pattern and the presence of both bromo and ethoxy groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
28106-10-7 |
|---|---|
Molekularformel |
C8H9BrO |
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
1-bromoethoxybenzene |
InChI |
InChI=1S/C8H9BrO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
WFPDYYHUULCORF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

